EILDV (human, bovine, rat)

Beschreibung

Eigenschaften

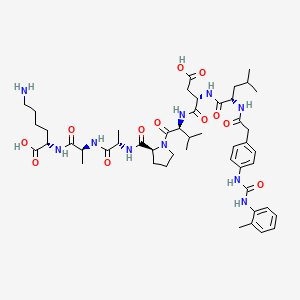

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H70N10O12/c1-26(2)23-35(53-38(59)24-31-17-19-32(20-18-31)52-48(70)56-33-14-9-8-13-28(33)5)43(64)55-36(25-39(60)61)44(65)57-40(27(3)4)46(67)58-22-12-16-37(58)45(66)51-29(6)41(62)50-30(7)42(63)54-34(47(68)69)15-10-11-21-49/h8-9,13-14,17-20,26-27,29-30,34-37,40H,10-12,15-16,21-25,49H2,1-7H3,(H,50,62)(H,51,66)(H,53,59)(H,54,63)(H,55,64)(H,57,65)(H,60,61)(H,68,69)(H2,52,56,70)/t29-,30-,34-,35-,36-,37-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYZPSNPTJYQKB-CGTMUHGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H70N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of EILDV in Human Cell Lines: A Review of Current Knowledge

To the valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the biological role of the pentapeptide EILDV (Glu-Ile-Leu-Asp-Val) in human cell lines. However, a thorough review of the current scientific literature reveals a significant gap in our understanding of this specific peptide sequence. At present, there is no direct research detailing the function, signaling pathways, or quantitative effects of EILDV in human cellular models.

While the broader field of peptide research is robust, with extensive studies on various intracellular and extracellular peptides and their roles in cell signaling, cell cycle regulation, and intercellular communication, the specific sequence EILDV remains uncharacterized in published literature.[1][2][3] General principles of peptide biology suggest that EILDV could potentially originate from the intracellular degradation of a larger protein and may have a currently unknown biological activity.[3]

The successful elucidation of a peptide's role necessitates a series of targeted experiments. A hypothetical workflow for investigating a novel peptide like EILDV is presented below. This workflow is designed to systematically uncover its biological significance, from initial characterization to detailed mechanistic insights.

Hypothetical Experimental Workflow for Characterizing EILDV

To begin to understand the function of EILDV, a structured experimental approach would be required. The following diagram outlines a potential workflow for the characterization of a novel peptide in human cell lines.

Caption: A hypothetical experimental workflow for the characterization of the novel peptide EILDV in human cell lines.

Data Presentation: A Template for Future Findings

Should research on EILDV become available, the presentation of quantitative data in a structured format will be crucial for comparative analysis. The following tables are provided as templates for how such data could be organized.

Table 1: Proliferation Effects of EILDV on Various Human Cell Lines

| Cell Line | EILDV Concentration (µM) | Incubation Time (h) | Change in Proliferation (%) | p-value |

| HEK293 | 1 | 24 | ||

| 10 | 24 | |||

| 100 | 24 | |||

| HeLa | 1 | 24 | ||

| 10 | 24 | |||

| 100 | 24 | |||

| MCF7 | 1 | 24 | ||

| 10 | 24 | |||

| 100 | 24 |

Table 2: Binding Affinity of EILDV to a Putative Target Protein

| Assay Method | Target Protein | EILDV Concentration (nM) | Binding Affinity (Kd) |

| Surface Plasmon Resonance | Protein X | 0.1 - 1000 | |

| Isothermal Titration Calorimetry | Protein X | 0.1 - 1000 |

Experimental Protocols: A Methodological Framework

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are example protocols that would be essential for investigating the biological role of EILDV.

Protocol 1: Cell Proliferation Assay

-

Cell Seeding: Plate human cell lines (e.g., HEK293, HeLa, MCF7) in 96-well plates at a density of 5,000 cells per well in their respective complete growth media. Allow cells to adhere overnight.

-

Peptide Treatment: Prepare stock solutions of EILDV in a suitable solvent (e.g., sterile water or DMSO).[4] Serially dilute the peptide to final concentrations (e.g., 1, 10, 100 µM) in serum-free media. Replace the media in the wells with the peptide-containing media. Include a vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification: Assess cell proliferation using a commercially available assay, such as the MTT or WST-1 assay, following the manufacturer's instructions. Measure absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage change in proliferation. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

-

Cell Lysis: Treat cells with EILDV at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Future Directions and Conclusion

The study of novel peptides holds immense potential for uncovering new biological regulatory mechanisms and for the development of novel therapeutics. While the biological role of EILDV in human cell lines is currently unknown, the experimental framework outlined in this guide provides a clear path forward for its investigation.

We encourage the scientific community to undertake studies to characterize this and other unknown peptides. The generation of quantitative data and the detailed documentation of experimental protocols will be paramount in building a comprehensive understanding of the human peptidome and its implications for health and disease. As research in this area progresses, we anticipate that the templates and hypothetical workflows provided herein will serve as a valuable resource for structuring and presenting new findings on the biological role of EILDV.

References

- 1. Peptide Signaling Pathways Regulate Plant Vascular Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidomic analysis of human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Peptides in Cell Biology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phoenixpeptide.com [phoenixpeptide.com]

EILDV Peptide: A Technical Guide to its Mechanism of Action in Cell Adhesion and Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a well-characterized bioactive sequence derived from the alternatively spliced type III connecting segment (IIICS) of fibronectin. It plays a crucial role in mediating cellular adhesion and migration, processes fundamental to physiological and pathological phenomena, including immune responses, wound healing, and cancer metastasis. The primary mechanism of action of the EILDV peptide is its specific recognition and binding to the α4β1 integrin, a heterodimeric transmembrane receptor. This interaction initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling, which culminates in the reorganization of the actin cytoskeleton and the formation of focal adhesions. This technical guide provides an in-depth exploration of the EILDV peptide's mechanism of action, detailing the signaling pathways involved, presenting quantitative data from key experimental assays, and offering comprehensive protocols for researchers in the field.

Core Mechanism: EILDV Peptide and α4β1 Integrin Interaction

The EILDV peptide functions as a ligand for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] Integrins are heterodimeric cell surface receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions. The EILDV sequence is recognized by a specific binding pocket on the α4 subunit of the integrin.[2] This binding event induces a conformational change in the integrin, triggering a cascade of intracellular signals.

Signaling Pathway

Upon binding of the EILDV peptide to the extracellular domain of α4β1 integrin, a process of "outside-in" signaling is initiated. This cascade involves the recruitment and activation of several key intracellular proteins to the cytoplasmic tails of the integrin subunits, leading to the formation of focal adhesions and subsequent cell migration.

The primary signaling events are as follows:

-

Talin Recruitment and Integrin Activation: The binding of EILDV promotes the recruitment of the cytoskeletal protein talin to the cytoplasmic tail of the β1 integrin subunit. Talin binding is a critical step in shifting the integrin to a high-affinity state, a process known as integrin activation. This conformational change strengthens the integrin's interaction with its ligand.

-

Paxillin (B1203293) Recruitment: Following talin engagement, the adaptor protein paxillin is recruited to the cytoplasmic tail of the α4 integrin subunit. Paxillin serves as a scaffolding protein, bringing together various signaling molecules to the site of adhesion.

-

Focal Adhesion Kinase (FAK) Activation: The formation of the integrin-talin-paxillin complex facilitates the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Tyr397).[3] This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases.

-

Src Family Kinase Activation and Downstream Signaling: Src binding to phosphorylated FAK leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets, including paxillin itself.[4] Phosphorylated paxillin can then recruit other proteins, such as Crk, which are involved in regulating the actin cytoskeleton.

-

Cytoskeletal Reorganization: The activation of this signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, promoting the formation of stress fibers and the maturation of focal adhesions. These structures provide the necessary traction for cell migration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of EILDV and related peptides in various in vitro assays.

Table 1: Inhibition of Cell Adhesion to Fibronectin

| Peptide/Compound | Cell Type | IC50 (µM) | Reference |

| c(ILDV-NH(CH2)5CO) | MOLT-4 (T-lymphoblastic leukemia) | 3.6 ± 0.44 | [1] |

| CS-1 (25-amino acid linear peptide) | MOLT-4 (T-lymphoblastic leukemia) | ~18 | [1] |

| Echistatin (RGD-containing peptide) | K562 (erythroleukemia) | < 0.1 | [1] |

| Monoclonal antibody to α4 integrin | MOLT-4 (T-lymphoblastic leukemia) | - | 95 ± 1.2% inhibition at 0.5 µg/ml |

| Monoclonal antibody to β1 integrin | MOLT-4 (T-lymphoblastic leukemia) | - | 96 ± 2.7% inhibition at 0.5 µg/ml |

Table 2: Cell Migration and Invasion Assay Parameters

| Assay Type | Cell Line | Chemoattractant | Incubation Time | Key Findings | Reference |

| Transwell Migration | Endothelial Cells | Cytokines | 2-48 hours | EILDV can modulate endothelial cell migration. | |

| Transwell Invasion | Pancreatic Cancer Cells | IL-1α | Not Specified | FAK activation enhances invasion. | [3] |

| Wound Healing | HT-1080 (Fibrosarcoma) | - | 24 hours | Automated scratch creation improves reproducibility. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of the EILDV peptide.

Solid-Phase Peptide Synthesis of EILDV Peptide

Objective: To synthesize the EILDV pentapeptide using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Valine):

-

Dissolve Fmoc-Val-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

Confirm complete coupling using a Kaiser test.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Glu(OtBu)-OH.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

-

Purification and Characterization:

-

Dry the crude peptide pellet.

-

Dissolve the peptide in a suitable solvent and purify by reverse-phase HPLC.

-

Confirm the identity and purity of the EILDV peptide by mass spectrometry.

-

Cell Adhesion Assay

Objective: To quantify the inhibitory effect of the EILDV peptide on cell adhesion to fibronectin.

Materials:

-

96-well microtiter plates

-

Human plasma fibronectin

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line expressing α4β1 integrin (e.g., MOLT-4)

-

Cell culture medium

-

EILDV peptide and control peptides

-

Calcein-AM or Crystal Violet for cell quantification

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL human plasma fibronectin in PBS overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation:

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with Calcein-AM (a fluorescent dye) according to the manufacturer's instructions, if using a fluorescence-based readout.

-

-

Inhibition Assay:

-

Pre-incubate the cells with varying concentrations of the EILDV peptide or control peptides for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each well of the fibronectin-coated plate.

-

-

Adhesion: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Fluorescence: If using Calcein-AM, measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Absorbance: If using Crystal Violet, fix the cells with methanol (B129727), stain with 0.5% Crystal Violet, wash, and then solubilize the dye with a destaining solution. Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell adhesion relative to the control (no peptide) and determine the IC50 value of the EILDV peptide.

Transwell Migration Assay

Objective: To assess the effect of the EILDV peptide on cell migration towards a chemoattractant.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Cell line of interest

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

EILDV peptide

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal Violet stain

-

Microscope

Protocol:

-

Chemoattractant Gradient: Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate. Add 100 µL of serum-free medium to the upper chamber (the Transwell insert).

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

If testing the inhibitory effect of EILDV, pre-incubate the cells with the peptide.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or paraformaldehyde for 10-15 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

-

Washing and Imaging: Gently wash the insert with water. Allow it to air dry. Image the migrated cells on the underside of the membrane using an inverted microscope.

-

Quantification: Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: EILDV peptide signaling cascade via α4β1 integrin.

Experimental Workflow: Cell Adhesion Assay

References

- 1. Anti-inflammatory activity of c(ILDV-NH(CH2)5CO), a novel, selective, cyclic peptide inhibitor of VLA-4-mediated cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering of artificial cell-adhesive proteins by grafting EILDVPST sequence derived from fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pp125FAK-dependent tyrosine phosphorylation of paxillin creates a high-affinity binding site for Crk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

EILDV Peptide Interaction with Integrin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EILDV (Glu-Ile-Leu-Asp-Val) peptide sequence, derived from the alternatively spliced type III connecting segment (CS-1) of fibronectin, is a critical recognition motif for the α4β1 integrin. This interaction plays a pivotal role in a variety of physiological and pathological processes, including leukocyte trafficking, inflammation, and autoimmune diseases. This technical guide provides an in-depth overview of the EILDV peptide's interaction with integrin receptors, focusing on quantitative binding data, detailed experimental protocols, and the associated signaling pathways.

EILDV Peptide and its Primary Receptor: α4β1 Integrin

The minimal active sequence for α4β1 integrin binding within the CS-1 region of fibronectin has been identified as the tripeptide Leu-Asp-Val (LDV). The EILDV pentapeptide represents a more extensive and highly relevant sequence for studying this interaction. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is predominantly expressed on leukocytes, including lymphocytes, monocytes, and eosinophils.

Specificity of the EILDV-Integrin Interaction

While the RGD (Arg-Gly-Asp) motif is a promiscuous ligand for numerous integrins, the EILDV/LDV motif exhibits a high degree of specificity for α4-containing integrins, primarily α4β1. While some studies have explored the possibility of LDV motifs interacting with other integrins, the primary and most well-characterized interaction is with α4β1. There is no significant evidence to suggest a direct or high-affinity binding of the EILDV peptide to αvβ3 integrin, which is a principal receptor for RGD-containing ligands.[1][2][3]

Quantitative Analysis of EILDV and Related Peptide Binding to α4β1 Integrin

The affinity of the EILDV peptide and its analogs for α4β1 integrin has been quantified using various experimental techniques, primarily through the determination of the half-maximal inhibitory concentration (IC50) in cell adhesion assays. The data presented below summarizes the binding affinities of several LDV-containing cyclic peptides and peptidomimetics, which often exhibit higher potency and stability compared to the linear EILDV sequence.

| Peptide/Compound | Description | Cell Line | Assay | IC50 (nM) |

| cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349) | Cyclic hexapeptide LDV analog | MOLT-4 | Cell adhesion to fibronectin | 260 |

| cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349) | Cyclic hexapeptide LDV analog | MOLT-4 | Cell adhesion to VCAM-1 | 330 |

| BIO1211 | LDV-containing peptidomimetic antagonist | Jurkat | Cell adhesion to fibronectin | 5.5 |

| DS70 | Hybrid α/β-peptide antagonist | Jurkat | Cell adhesion to VCAM-1 | 5.04 |

| DS70 | Hybrid α/β-peptide antagonist | Jurkat | Cell adhesion to fibronectin | 4.3 |

Experimental Protocols

Cell Adhesion Assay

Cell adhesion assays are fundamental for quantifying the inhibitory effect of peptides like EILDV on the interaction between α4β1 integrin-expressing cells and their ligands, such as fibronectin or VCAM-1.

Objective: To determine the IC50 value of a test peptide by measuring its ability to inhibit the adhesion of α4β1-expressing cells to a coated substrate.

Materials:

-

96-well microtiter plates

-

α4β1-expressing cells (e.g., Jurkat, MOLT-4)

-

Adhesion substrate: Fibronectin fragment containing CS-1 or recombinant VCAM-1

-

Test peptide (e.g., EILDV or its analogs) at various concentrations

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Cell labeling dye (e.g., Calcein-AM)

-

Assay buffer (e.g., RPMI-1640)

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the adhesion substrate (e.g., 10 µg/mL fibronectin fragment in PBS).

-

Incubate overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label the α4β1-expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibition Assay:

-

Add serial dilutions of the test peptide to the coated wells.

-

Add the labeled cell suspension to each well.

-

Incubate for 30-60 minutes at 37°C in a humidified incubator.

-

-

Washing and Quantification:

-

Gently wash the wells to remove non-adherent cells. The number of washes may need to be optimized for the specific cell type.

-

Quantify the number of adherent cells by measuring the fluorescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of cell adhesion against the logarithm of the peptide concentration.

-

Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of cell adhesion.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the binding kinetics (association and dissociation rate constants, k_on and k_off) and affinity (equilibrium dissociation constant, K_D) of the EILDV peptide to purified integrin receptors.

Objective: To measure the kinetic and equilibrium binding constants of the EILDV peptide to immobilized α4β1 integrin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified, soluble α4β1 integrin

-

EILDV peptide at various concentrations

-

Running buffer (e.g., HBS-P+ containing Ca²⁺ and Mg²⁺)

Protocol:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the purified α4β1 integrin over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the EILDV peptide (analyte) over the immobilized integrin surface (ligand).

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the peptide to the integrin.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on (K_D = k_off / k_on).

-

References

The EILDV Sequence: A Technical Guide to its Discovery, History, and Function in Cellular Adhesion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide sequence Glu-Ile-Leu-Asp-Val (EILDV) is a critical recognition motif within the extracellular matrix protein fibronectin, playing a pivotal role in cell adhesion and migration. This technical guide provides an in-depth exploration of the discovery and history of the EILDV sequence, detailing the key experiments that elucidated its function as a ligand for the α4β1 integrin. We present a comprehensive overview of the experimental protocols used in its characterization, quantitative data from seminal studies, and a detailed map of the downstream signaling pathways it initiates. This document serves as a foundational resource for researchers in cell biology, pharmacology, and drug development interested in the therapeutic potential of targeting the EILDV-α4β1 interaction.

Discovery and History

The discovery of the EILDV sequence was a significant advancement in understanding the molecular basis of cell-matrix interactions, particularly the role of fibronectin in mediating cell adhesion.

Identification within the CS1 Region of Fibronectin

The EILDV sequence was first identified as a key component of a major cell type-specific adhesion site within the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1] This region, also known as the V (variable) region, contains a 25-amino acid peptide fragment designated as Connecting Segment-1 (CS1).[1][2] Early research demonstrated that this CS1 region was crucial for the adhesion of certain cell types, such as melanoma cells.[1]

The Seminal Work of Komoriya et al. (1991)

A pivotal 1991 study by Komoriya and colleagues was instrumental in pinpointing the minimal essential sequence within CS1 required for cell adhesion.[1] Through the synthesis of a series of overlapping peptides spanning the CS1 sequence, they systematically narrowed down the active site. Their research revealed that the pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) was a potent mediator of melanoma cell spreading.[1]

Further investigation in the same study identified the tripeptide Leu-Asp-Val (LDV) as the minimal sequence capable of supporting cell adhesion and blocking cell spreading on fibronectin.[1][3] This discovery established the LDV motif, and by extension the EILDV sequence, as a novel integrin recognition site, distinct from the well-characterized Arg-Gly-Asp (RGD) sequence.[1]

Identification of the α4β1 Integrin as the EILDV Receptor

Subsequent research rapidly identified the integrin heterodimer α4β1 (also known as Very Late Antigen-4 or VLA-4) as the primary receptor for the EILDV/LDV sequence within the CS1 domain of fibronectin.[1][2][4] This interaction was shown to be crucial for the adhesion and migration of various cell types, including lymphocytes and melanoma cells.[3][4]

Quantitative Data on EILDV and Related Peptide Activity

The following tables summarize key quantitative data from studies evaluating the activity of EILDV and its derivatives in cell adhesion assays.

| Peptide Sequence | Description | Cell Type | Assay | Key Finding | Reference |

| EILDV | Pentapeptide from fibronectin CS1 | Melanoma | Cell Spreading | Active in promoting cell spreading | [1] |

| LDV | Minimal active tripeptide from CS1 | Melanoma | Inhibition of Cell Spreading | Active in blocking cell spreading on fibronectin | [1] |

| c(ILDV-NH(CH₂)₅CO) | Cyclic peptide analog of ILDV | MOLT-4 (T-lymphoblastic leukemia) | Inhibition of Cell Adhesion to Fibronectin | IC₅₀ = 3.6 ± 0.44 μM | [1] |

| CS-1 Peptide (25-mer) | Full 25-amino acid sequence from fibronectin | MOLT-4 (T-lymphoblastic leukemia) | Inhibition of Cell Adhesion to Fibronectin | ~5-fold less potent than c(ILDV-NH(CH₂)₅CO) | [1] |

Key Experimental Protocols

The characterization of the EILDV sequence relied on a series of well-defined in vitro assays. The detailed methodologies for these key experiments are provided below.

Peptide Synthesis

-

Method: Solid-phase peptide synthesis.

-

Procedure: Peptides were synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) or t-Boc (tert-butyloxycarbonyl) chemistry. Amino acids were sequentially added to the growing peptide chain. Following assembly, the peptide was cleaved from the resin and purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).

Cell Culture

-

Cell Lines: Human melanoma cells (e.g., A375), human T-lymphoblastic leukemia cells (e.g., MOLT-4).

-

Culture Conditions: Cells were maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cell Adhesion Assay

-

Objective: To quantify the attachment of cells to a substrate coated with fibronectin or its peptide fragments.

-

Protocol:

-

Plate Coating: 96-well microtiter plates were coated with a solution of human plasma fibronectin (typically 10 µg/mL in phosphate-buffered saline, PBS) overnight at 4°C. The plates were then washed with PBS and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

-

Cell Preparation: Cells were harvested, washed, and resuspended in serum-free medium.

-

Inhibition Studies: For inhibition assays, cells were pre-incubated with various concentrations of synthetic peptides (e.g., EILDV, LDV, or control peptides) for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Seeding: The cell suspension (with or without peptides) was added to the coated wells and incubated for a specific time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells were removed by gentle washing with PBS.

-

Quantification: The number of adherent cells was quantified. This can be achieved through various methods, such as staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a colorimetric phosphatase assay.

-

Cell Spreading Assay

-

Objective: To assess the morphological changes of cells upon adhesion to a substrate, specifically the transition from a rounded to a flattened morphology.

-

Protocol:

-

Substrate Preparation: Glass coverslips or tissue culture plates were coated with fibronectin or peptides as described for the cell adhesion assay.

-

Cell Seeding: A low density of cells was seeded onto the coated surfaces.

-

Incubation: Cells were incubated at 37°C for a time course (e.g., 30, 60, 120 minutes) to allow for attachment and spreading.

-

Fixation and Staining: At each time point, cells were fixed with a solution like 4% paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100). The actin cytoskeleton was often stained with fluorescently labeled phalloidin (B8060827) to visualize cell morphology.

-

Imaging and Analysis: The percentage of spread cells (cells exhibiting a flattened morphology with visible lamellipodia) was determined by examining a number of microscopic fields.

-

Signaling Pathways and Visualizations

The binding of the EILDV sequence to the α4β1 integrin initiates a cascade of intracellular signaling events that regulate cell behavior, including migration and proliferation.

Downstream Signaling of α4β1 Integrin

Upon ligand binding, α4β1 integrin clustering triggers the recruitment and activation of several key signaling molecules. While the complete network is complex and can be cell-type dependent, a central pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This, in turn, can lead to the activation of downstream pathways, including the Ras-MAPK (Mitogen-Activated Protein Kinase) cascade, which is crucial for gene expression and cell proliferation. Additionally, the α4β1-mediated signaling can influence the activity of small GTPases of the Rho family, such as RhoA, which are master regulators of the actin cytoskeleton and are thus critical for cell migration.

Below are Graphviz diagrams illustrating the experimental workflow for identifying the active peptide sequence and the downstream signaling pathway initiated by EILDV binding.

Caption: Workflow for the identification of the EILDV sequence.

Caption: EILDV-α4β1 integrin downstream signaling pathway.

Therapeutic Implications and Future Directions

The specificity of the EILDV-α4β1 interaction has made it an attractive target for therapeutic intervention, particularly in diseases characterized by inappropriate cell migration, such as inflammation and cancer metastasis.

-

Anti-inflammatory Agents: The α4β1 integrin is highly expressed on leukocytes, and its interaction with ligands on the vascular endothelium is a critical step in their extravasation to sites of inflammation. Small molecule or peptide-based inhibitors that block the EILDV binding site on α4β1 have been investigated as potential anti-inflammatory drugs.

-

Anti-cancer Therapeutics: The involvement of the EILDV-α4β1 interaction in melanoma cell adhesion and migration suggests that targeting this pathway could be a viable strategy to inhibit tumor metastasis.

-

Drug Delivery: The EILDV sequence has been explored as a targeting moiety to deliver drugs specifically to cells that overexpress the α4β1 integrin.

Future research in this area will likely focus on the development of more potent and selective EILDV mimetics with improved pharmacokinetic properties, as well as a deeper understanding of the structural basis of the EILDV-α4β1 interaction to facilitate rational drug design. The continued exploration of the downstream signaling pathways will also uncover new potential targets for therapeutic intervention.

References

- 1. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Drugs: Current Status and it's Applications in the Treatment of Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α4β1 Integrin/Ligand Interaction Inhibits α5β1-induced Stress Fibers and Focal Adhesions via Down-Regulation of RhoA and Induces Melanoma Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

EILDV Sequence Conservation Across Human, Bovine, and Rat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the Glu-Ile-Leu-Asp-Val (EILDV) amino acid sequence across human, bovine, and rat species. The EILDV motif is a critical recognition site within the Type III connecting segment (IIICS) of fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix.[1] This sequence, and the larger CS1 peptide region it resides in, is recognized by the α4β1 integrin receptor, playing a pivotal role in cell adhesion, migration, and signaling.[2][3][4] Understanding its conservation is crucial for translational research and the development of therapeutics targeting the fibronectin-integrin axis.

Quantitative Analysis of EILDV Sequence Conservation

The EILDV sequence is located within the Variable (V) or IIICS region of the fibronectin 1 (FN1) protein. This region is subject to alternative splicing, but the segment containing the EILDV motif is highly conserved across mammals.[5] An alignment of the FN1 protein sequences from Homo sapiens, Bos taurus, and Rattus norvegicus reveals that the core EILDV motif and its immediate flanking residues are 100% identical.

This high degree of conservation underscores the fundamental biological importance of this interaction. The stability of this motif across species makes bovine and rat models highly relevant for studying human α4β1 integrin-mediated processes.

| Species | Common Name | UniProt ID | Sequence Alignment (V-Region Segment) | Core Motif Conservation |

| Homo sapiens | Human | P02751[6] | ...DELPQLVTLPHPNLHGPEILDVPST... | 100% |

| Bos taurus | Bovine | P07589[7] | ...DELPQLVTLPHPNLHGPEILDVPST... | 100% |

| Rattus norvegicus | Rat | P04937 | ...DELPQLVTLPHPNLHGPEILDVPST... | 100% |

Table 1: Conservation of the EILDV Sequence in Fibronectin 1. The table displays the amino acid sequence alignment for a portion of the V-region of fibronectin containing the EILDV motif (highlighted in bold) for human, bovine, and rat. The UniProt accession numbers provide a reference to the full protein sequences.

Biological Significance and Signaling Pathways

The interaction between the EILDV motif of fibronectin and the α4β1 integrin (also known as Very Late Antigen-4, VLA-4) on the cell surface triggers "outside-in" signaling cascades that regulate critical cellular functions.[2] This binding initiates the recruitment and activation of intracellular signaling proteins, including Focal Adhesion Kinase (FAK) and Src, which in turn modulate the actin cytoskeleton, cell migration, and gene expression.[8][9]

Experimental Protocols

Verifying the conservation and function of the EILDV sequence involves a combination of in silico, in vitro, and cell-based assays.

Protocol: In Silico Sequence Alignment

This protocol describes the computational method for verifying sequence conservation.

-

Sequence Retrieval: Obtain the full-length protein sequences for Fibronectin 1 (FN1) for Homo sapiens (P02751), Bos taurus (P07589), and Rattus norvegicus (P04937) from a public database such as UniProt.

-

Multiple Sequence Alignment (MSA): Use a standard MSA tool (e.g., Clustal Omega, T-Coffee) to align the retrieved sequences.

-

Analysis: Identify the conserved V-region containing the PEILDVPST segment. Calculate the percentage identity for the core motif and the surrounding 10-20 amino acids to confirm the degree of conservation.

Protocol: Solid-Phase Peptide Binding Assay

This in vitro assay quantifies the direct binding interaction between an EILDV-containing peptide and purified α4β1 integrin.

-

Plate Coating: Coat a 96-well high-binding microplate with a synthetic peptide containing the EILDV sequence (e.g., H2N-GPEILDVPST-COOH) at a concentration of 10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.[10]

-

Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature.[11]

-

Binding: Wash the plate again. Add serial dilutions of purified α4β1 integrin receptor in a binding buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM MnCl₂) to the wells and incubate for 2-3 hours at room temperature.[11]

-

Detection: Wash the plate to remove unbound integrin. Add a primary antibody against an integrin subunit (e.g., anti-β1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: Add an HRP substrate (e.g., TMB). Stop the reaction with 1M H₂SO₄ and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of bound integrin.

Protocol: Cell Adhesion Assay

This assay measures the ability of cells expressing α4β1 integrin to adhere to a surface coated with an EILDV-containing substrate.[12][13][14]

-

Plate Preparation: Coat wells of a 96-well tissue culture plate with 20 µg/mL of fibronectin or an EILDV-containing peptide in PBS and incubate for 2 hours at 37°C.[12]

-

Blocking: Aspirate the coating solution and block non-specific sites with 1% BSA in serum-free medium for 1 hour at 37°C.[12]

-

Cell Seeding: Harvest cells known to express α4β1 integrin (e.g., Jurkat cells, melanoma cells). Resuspend them in serum-free medium and add 5 x 10⁴ cells to each well.

-

Adhesion Incubation: Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator to allow for cell attachment.

-

Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.

-

Quantification: Fix the remaining adherent cells with 4% paraformaldehyde. Stain the cells with 0.5% crystal violet solution for 10 minutes.[12] Wash away excess stain with water. Solubilize the stain with 1% SDS and read the absorbance at 550 nm.[12] Higher absorbance indicates greater cell adhesion.

Implications for Drug Development

The absolute conservation of the EILDV sequence across human, bovine, and rat species has significant implications for preclinical drug development.

-

Model System Validity: The identical nature of the binding site validates the use of rat and bovine species as reliable animal models for studying the efficacy and safety of therapeutics that target the human α4β1-fibronectin interaction.

-

Target Specificity: Small molecules or antibody-based therapies designed to antagonize the human α4β1-EILDV interaction can be expected to have a comparable binding affinity and biological effect in these preclinical models, facilitating a smoother transition from in vitro studies to in vivo testing.

References

- 1. Fibronectin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

- 3. Engineering of artificial cell-adhesive proteins by grafting EILDVPST sequence derived from fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation-dependent recognition by hematopoietic cells of the LDV sequence in the V region of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

- 8. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 11. mdpi.com [mdpi.com]

- 12. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 13. researchgate.net [researchgate.net]

- 14. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the EILDV Motif in Extracellular Matrix Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural support to tissues and plays a crucial role in regulating cellular behavior. Cell-ECM interactions are primarily mediated by integrins, a family of transmembrane receptors that recognize specific motifs within ECM proteins. One such critical interaction is the recognition of the Glu-Ile-Leu-Asp-Val (EILDV) sequence within fibronectin by the α4β1 integrin. This binding event triggers a cascade of intracellular signals that influence a wide range of cellular processes, including adhesion, migration, proliferation, and survival. This technical guide provides an in-depth exploration of the role of the EILDV motif in extracellular matrix signaling, with a focus on its interaction with α4β1 integrin and the subsequent downstream signaling pathways.

The EILDV Motif and its Receptor: α4β1 Integrin

The EILDV sequence is located within the alternatively spliced type III connecting segment (CS-1) of fibronectin, a major component of the ECM.[1] The minimal recognition sequence for α4β1 integrin within this region has been identified as the tripeptide Leu-Asp-Val (LDV).[1][2] The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric receptor expressed on the surface of various cell types, including leukocytes, hematopoietic stem cells, and certain cancer cells.[3][4] The interaction between the EILDV/LDV motif and α4β1 integrin is a key mediator of cell adhesion to the fibronectin matrix.[5]

Quantitative Analysis of EILDV-α4β1 Integrin Interaction

The binding affinity of ligands to integrins is a critical determinant of the cellular response. Quantitative data on the interaction between EILDV/LDV peptides and α4β1 integrin are essential for understanding the potency of this signaling axis and for the development of therapeutic modulators.

| Ligand | Assay Type | Cell/System | IC50 / Kd | Reference |

| LDV-FITC | Direct Binding | U937 cells | Kd: 0.3 nM (with Mn2+) | [1] |

| LDV-FITC | Direct Binding | U937 cells | Kd: 12 nM (without Mn2+) | [1] |

| c(ILDV-NH(CH2)5CO) | Cell Adhesion Inhibition | MOLT-4 cells on fibronectin | IC50: 3.6 ± 0.44 μM | [6] |

| CS-1 linear peptide (25-mer) | Cell Adhesion Inhibition | MOLT-4 cells on fibronectin | ~5-fold less potent than c(ILDV-NH(CH2)5CO) | [6] |

| BIO1211 (cyclic peptide) | Competitive Binding (purified α4β1) | Purified α4β1 integrin | IC50: 5.5 nM (vs. FN), 4.6 nM (vs. VCAM-1) | [7] |

| DS70 (α/β-hybrid peptide) | Scintillation Proximity Assay | Purified α4β1 integrin | IC50: 8.3 nM | [8] |

| DS70 (α/β-hybrid peptide) | Cell Adhesion Inhibition | Jurkat cells on VCAM-1 | IC50: 5.04 nM | [8] |

| DS70 (α/β-hybrid peptide) | Cell Adhesion Inhibition | Jurkat cells on fibronectin | IC50: 4.3 nM | [8] |

Downstream Signaling Pathways of EILDV-α4β1 Interaction

The binding of the EILDV motif to α4β1 integrin initiates a complex network of intracellular signaling events. This "outside-in" signaling is crucial for translating cues from the extracellular environment into cellular responses. Key signaling molecules implicated in this pathway include Focal Adhesion Kinase (FAK), Src family kinases, and the mitogen-activated protein kinase (MAPK) cascade.

EILDV-α4β1 Signaling Pathway

Upon EILDV binding, α4β1 integrin undergoes a conformational change, leading to the recruitment of adaptor proteins such as talin and paxillin to its cytoplasmic tail.[9][10][11] This clustering of integrins and adaptor proteins at the cell membrane forms focal adhesion complexes.

FAK-Dependent Signaling: In many cell types, Focal Adhesion Kinase (FAK) is a central player in integrin-mediated signaling.[12][13] FAK is recruited to focal adhesions and becomes activated through autophosphorylation at Tyrosine 397 (Y397).[6] This phosphotyrosine residue serves as a docking site for Src family kinases. The resulting FAK-Src complex then phosphorylates a multitude of downstream substrates, including p130Cas, which in turn recruits the adaptor protein Crk and activates the Rac GTPase, a key regulator of the actin cytoskeleton and cell motility.[12] The FAK-Src complex also plays a role in activating the Ras-MAPK pathway, leading to the phosphorylation and activation of ERK1/2, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[14]

FAK-Independent Signaling: Interestingly, studies have shown that α4β1 integrin can promote cell motility in a FAK-independent manner.[2][12] In this alternative pathway, the cytoplasmic domain of the α4 integrin subunit can directly activate c-Src.[2][12] This activated Src can then phosphorylate downstream targets like p130Cas, leading to Rac activation and cell migration, bypassing the requirement for FAK.[12] This highlights the versatility of α4β1 signaling and suggests that the specific downstream pathways activated may be cell-type and context-dependent.

Experimental Protocols

Cell Adhesion Assay to Fibronectin CS-1

This assay quantifies the adhesion of cells to the EILDV-containing CS-1 fragment of fibronectin.

Workflow Diagram:

Methodology:

-

Coating: Coat wells of a 96-well plate with a solution of fibronectin CS-1 fragment (e.g., 10 µg/mL in PBS) overnight at 4°C. Use Bovine Serum Albumin (BSA) as a negative control.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

-

Cell Seeding: Harvest cells and resuspend them in serum-free media. Add a defined number of cells (e.g., 5 x 10^4 cells) to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet.

-

Elution: Solubilize the stain from the cells using a solution like 10% acetic acid.

-

Quantification: Measure the absorbance of the eluted stain at a specific wavelength (e.g., 595 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

Co-Immunoprecipitation (Co-IP) of α4β1 Integrin and Downstream Signaling Molecules

This protocol is designed to isolate α4β1 integrin and its interacting proteins to study the composition of the signaling complex upon EILDV stimulation.

Workflow Diagram:

Methodology:

-

Cell Stimulation: Culture cells to an appropriate confluency and then stimulate with EILDV peptide for various time points.

-

Lysis: Wash the cells with ice-cold PBS and lyse them on ice with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with control beads (e.g., Protein A/G agarose (B213101) beads) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the α4 integrin subunit overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-integrin complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against potential interacting partners like FAK, Src, paxillin, and talin.

Western Blot Analysis of FAK and ERK Phosphorylation

This method is used to quantify the activation of FAK and ERK1/2 in response to EILDV stimulation.

Workflow Diagram:

Methodology:

-

Cell Treatment and Lysis: Treat cells with EILDV peptide for different durations. Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-FAK Y397 or anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantification: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., total FAK or total ERK). Quantify the band intensities using densitometry software.

Conclusion

The interaction between the EILDV motif in fibronectin and the α4β1 integrin is a pivotal event in extracellular matrix signaling, regulating a multitude of cellular functions. The downstream signaling cascade, involving both FAK-dependent and -independent pathways, offers a complex and adaptable system for cells to respond to their environment. A thorough understanding of this signaling axis, supported by quantitative binding data and robust experimental protocols, is crucial for researchers in both basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of EILDV in health and disease, and for the rational design of novel therapeutics targeting this critical interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the α4β1 Integrin and the Potential Therapeutic Role of its Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 6. benchchem.com [benchchem.com]

- 7. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrin α4β1 signaling is required for lymphangiogenesis and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OhioLINK ETD: Lu, Fan [etd.ohiolink.edu]

- 11. Mechanism of integrin activation by talin and its cooperation with kindlin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrin - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

EILDV Peptide and its Relation to the CS1 Sequence: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the EILDV peptide, its relationship to the Connecting Segment 1 (CS1) of fibronectin, and its role in cell adhesion and signaling. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and immunology.

Introduction: The EILDV Peptide and the CS1 Sequence

The EILDV (Glu-Ile-Leu-Asp-Val) peptide is a biologically active pentapeptide sequence derived from the Connecting Segment 1 (CS1), a 25-amino acid region within an alternatively spliced domain of fibronectin.[1][2] The CS1 sequence, and specifically the EILDV motif, plays a crucial role in mediating cell adhesion, primarily through its interaction with the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1][2] The minimal essential sequence for this cell adhesion activity has been identified as the tripeptide Leu-Asp-Val (LDV).[1][2][3]

The interaction between the EILDV/CS1 sequence and VLA-4 is a key process in various physiological and pathological events, including immune responses, inflammation, and cancer metastasis.[4][5] Consequently, the EILDV peptide and its derivatives are of significant interest as potential therapeutic agents for targeting these processes.

Quantitative Data on Peptide-Mediated Cell Adhesion

The inhibitory activity of peptides derived from the CS1 sequence on VLA-4-mediated cell adhesion has been quantified in various studies. The following table summarizes key findings, providing a basis for comparing the potency of different peptide constructs.

| Peptide/Molecule | Assay Description | Cell Line | Substrate | IC50 Value | Reference |

| c(ILDV-NH(CH2)5CO) | Inhibition of cell adhesion | MOLT-4 (human T-lymphoblastic leukemia) | Fibronectin | 3.6 ± 0.44 µM | [6] |

| Linear CS-1 Peptide (25-mer) | Inhibition of cell adhesion (estimated) | MOLT-4 (human T-lymphoblastic leukemia) | Fibronectin | ~18 µM | [6] |

| LDV Peptide | Inhibition of cell adhesion | Lymphocytes (resting) | CS-1 | 10-20 times less active than CS-1 | [7] |

| ILDV Peptide | Inhibition of cell adhesion | B16-BL6 melanoma cells | Fibronectin | Marked inhibition (qualitative) | [5] |

| LDV Peptide | Inhibition of cell adhesion | B16-BL6 melanoma cells | Fibronectin | Inactive | [5] |

Note: The IC50 for the linear CS-1 peptide is an estimation based on the report that the cyclic peptide c(ILDV-NH(CH2)5CO) is approximately 5-fold more potent.[6]

Signaling Pathways

The interaction of the EILDV sequence within CS1 with the VLA-4 integrin triggers bidirectional signaling cascades: "inside-out" signaling, which activates the integrin, and "outside-in" signaling, which elicits cellular responses.

Inside-Out Signaling: VLA-4 Activation

VLA-4 on the surface of leukocytes is typically in a low-affinity, bent conformation.[8] Activation to a high-affinity, extended state is a prerequisite for efficient binding to its ligands, such as the CS1 sequence on fibronectin.[4][8] This "inside-out" signaling is initiated by intracellular cues, often triggered by chemokines like SDF-1.[4] The key intracellular players in this process are the cytoskeletal proteins talin and kindlin .[4]

Caption: VLA-4 inside-out activation pathway.

Outside-In Signaling: Cellular Responses

Upon binding of the EILDV sequence to the activated VLA-4, "outside-in" signals are transmitted into the cell, leading to a variety of cellular responses, including cell adhesion, migration, proliferation, and survival. These signaling pathways can involve the activation of focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), and the subsequent activation of protein kinase B (Akt).

Caption: VLA-4 outside-in signaling pathway.

Experimental Protocols

Detailed methodologies for studying the interaction between the EILDV peptide and VLA-4 are crucial for reproducible research. Below are representative protocols for key in vitro assays.

Cell Adhesion Assay

This assay quantifies the adhesion of cells to a substrate coated with the EILDV peptide or related molecules.

Materials:

-

96-well, flat-bottom microtiter plates

-

EILDV peptide, CS1 peptide, or fibronectin

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line expressing VLA-4 (e.g., MOLT-4, Jurkat)

-

Serum-free cell culture medium

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Procedure:

-

Coating: Dissolve the peptide or protein in PBS to the desired concentration (e.g., 10-50 µg/mL). Add 100 µL of the solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.

-

Blocking: Wash the wells three times with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at 37°C.

-

Cell Preparation: Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Adhesion: Wash the blocked wells with PBS. Add 100 µL of the cell suspension to each well. For inhibition assays, pre-incubate the cells with various concentrations of the inhibitory peptide for 30 minutes before adding them to the coated wells.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification: Add 100 µL of PBS or lysis buffer to each well. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

Caption: Workflow for a cell adhesion assay.

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant, and can be used to assess the inhibitory effect of peptides like EILDV on this process.

Materials:

-

24-well transwell plates (with 8.0 µm pore size inserts)

-

Chemoattractant (e.g., SDF-1)

-

Cell line expressing VLA-4 and the corresponding chemokine receptor

-

Serum-free and serum-containing cell culture medium

-

EILDV peptide or other inhibitors

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Preparation: Place the transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add 600 µL of medium containing the chemoattractant to the lower chamber.

-

Cell Preparation: Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. If testing inhibitors, pre-incubate the cells with the desired concentrations of the peptide for 30 minutes.

-

Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes. Stain the cells by immersing the insert in a crystal violet solution for 10-15 minutes.

-

Washing: Gently wash the insert in water to remove excess stain.

-

Quantification: Allow the membrane to dry. Count the number of migrated cells in several fields of view using a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

Caption: Workflow for a transwell migration assay.

Conclusion and Future Directions

The EILDV peptide, as the core active sequence within the CS1 domain of fibronectin, represents a critical motif for VLA-4-mediated cell adhesion. Understanding its interaction with VLA-4 and the subsequent signaling events provides a foundation for the development of novel therapeutics targeting a range of diseases. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in this field. Future research should focus on elucidating the precise structural basis of the EILDV-VLA-4 interaction, developing more potent and specific peptide and small molecule inhibitors, and exploring their therapeutic efficacy in preclinical and clinical settings.

References

- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VLA-4 - Wikipedia [en.wikipedia.org]

- 5. Antimetastatic effect of synthetic Glu-Ile-Leu-Asp-Val peptide derivatives containing D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of c(ILDV-NH(CH2)5CO), a novel, selective, cyclic peptide inhibitor of VLA-4-mediated cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation-dependent recognition by hematopoietic cells of the LDV sequence in the V region of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of VLA-4-dependent myeloma cell adhesion to fibronectin and VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Analysis of the EILDV Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a molecule of significant interest in the fields of oncology and drug delivery. As a ligand for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), the EILDV peptide has been utilized to target cells that overexpress this receptor, a characteristic often observed in metastatic tumor cells. The binding of EILDV to α4β1 integrin facilitates the internalization of conjugated molecules, making it a promising vector for targeted therapies. This technical guide provides a comprehensive overview of the structural analysis of the EILDV peptide, including its physicochemical properties, binding affinity to its receptor, and the signaling pathways it modulates. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their investigations.

Physicochemical Properties and Binding Affinity

The EILDV peptide's fundamental properties and its interaction with the α4β1 integrin are crucial for understanding its biological function. While specific structural studies on the linear EILDV peptide are not extensively documented, data from related peptides containing the Leu-Asp-Val (LDV) motif provide valuable insights into its binding characteristics.

Table 1: Physicochemical and Binding Affinity Data

| Parameter | Value | Remarks |

| Molecular Formula | C26H45N5O9 | |

| Molecular Weight | 587.66 g/mol | |

| Amino Acid Sequence | Glu-Ile-Leu-Asp-Val | |

| Binding Target | α4β1 Integrin (VLA-4) | |

| IC50 of c(ILDV-NH(CH2)5CO) | 3.6 ± 0.44 μM | Inhibition of VLA-4-mediated cell adhesion to fibronectin by a cyclic peptide containing the ILDV motif.[1] |

| Kd of LDV ligand | ~12 nM | Dissociation constant for a generic LDV peptide ligand to α4β1 integrin. |

| Kd of VCAM-1/VLA-4 | ~40 nM | Dissociation constant for the natural ligand VCAM-1 to VLA-4, providing context for peptide affinity. |

Signaling Pathways Modulated by EILDV

Binding of the EILDV peptide to the α4β1 integrin is expected to trigger downstream signaling cascades that influence cell adhesion, migration, and survival. Integrin-mediated signaling often involves the activation of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-Kinase (PI3K).

Upon ligand binding, integrins cluster and recruit FAK to the cell membrane. This leads to the autophosphorylation of FAK, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates other downstream targets, activating pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.[2][3]

Simultaneously, the activated FAK can recruit the p85 subunit of PI3K, leading to the activation of the PI3K/Akt signaling pathway.[4] This pathway is critical for cell survival, growth, and proliferation.

Experimental Protocols

Detailed methodologies are essential for the accurate structural and functional analysis of the EILDV peptide. The following sections outline key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of EILDV

This protocol describes the manual synthesis of the EILDV peptide using Fmoc/tBu chemistry.[5][6][7][8][9]

Materials:

-

Rink-amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH)

-

Coupling reagents: HBTU, HOBt, DIEA

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM, NMP

-

Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink-amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Valine): Activate Fmoc-Val-OH with HBTU/HOBt and DIEA in DMF. Add the activated amino acid to the resin and allow it to react. Wash the resin.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid (Asp, Leu, Ile, Glu) in the sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

References

- 1. Anti-inflammatory activity of c(ILDV-NH(CH2)5CO), a novel, selective, cyclic peptide inhibitor of VLA-4-mediated cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imrpress.com [imrpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. rsc.org [rsc.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Prediction of Binding Partners for the EILDV Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) is a recognized fibronectin-related peptide with significant biological activity, notably in inhibiting tumor metastasis.[1] Its mechanism of action involves binding to the α4β1 integrin receptor, which is often overexpressed on metastatic tumor cells.[2] Understanding the full spectrum of EILDV's binding partners is crucial for elucidating its complete mechanism of action and for the rational design of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the core in silico methodologies to predict and analyze the binding partners of the EILDV peptide.

This guide details the computational workflows, from initial data retrieval to the experimental validation of predicted interactions. It is designed to be a practical resource for researchers and professionals in drug development seeking to apply computational approaches to peptide-protein interaction discovery.

In Silico Prediction Workflow: A General Overview

The computational prediction of peptide-protein interactions is a multi-step process that leverages various bioinformatics tools and databases. The general workflow involves defining the peptide of interest, identifying potential protein targets, performing docking simulations or applying machine learning models to predict binding, and finally, interpreting and validating the results.

Methodologies for In Silico Prediction

Data Acquisition and Preparation

The initial and critical step in any in silico study is the collection and preparation of high-quality data for both the peptide and potential protein targets.

Peptide Structure Generation:

For a short peptide like EILDV, a 3D structure can be generated using various molecular modeling software. The initial conformation can be built as a linear chain, followed by conformational sampling to explore its flexibility.

Target Protein Identification:

Potential binding partners for EILDV can be identified from several sources:

-

Known Interactors: The known interaction with α4β1 integrin provides a starting point for validation and further investigation of related integrins.

-

Protein Databases: Databases such as UniProt, and the Protein Data Bank (PDB) can be searched for proteins containing domains known to interact with similar peptide motifs.

-

Peptide-Protein Interaction Databases: Specialized databases are invaluable resources for identifying known peptide-binding domains and motifs.

| Database | Description | Website |

| PepBDB | A curated database of biological peptide-protein complex structures from the PDB.[4] | Not currently available |

| PeptiSite | A structural database of peptide binding sites, with each site represented by an ensemble of its complexes.[5] | --INVALID-LINK-- |

| PRM-DB | A database of Peptide Recognition Modules containing thousands of unique peptide ligands.[6][7] | --INVALID-LINK-- |

Molecular Docking